Barium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);dichloride | |
|---|---|---|
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InChI |
InChI=1S/Ba.2ClH/h;2*1H/q+2;;/p-2 | |
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InChI Key |
WDIHJSXYQDMJHN-UHFFFAOYSA-L | |
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Canonical SMILES |
[Cl-].[Cl-].[Ba+2] | |
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Molecular Formula |
BaCl2 | |
| Record name | BARIUM CHLORIDE | |
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| Record name | BARIUM CHLORIDE | |
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| Record name | Barium chloride | |
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Related CAS |
10326-27-9 (dihydrate) | |
| Record name | Barium chloride | |
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Molecular Weight |
208.23 g/mol | |
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Physical Description |
Barium chloride appears as white crystals. A salt arising from the direct reaction of barium and chlorine. Toxic by ingestion. (NTP, 1992), Dry Powder, Liquid; NKRA, Colorless solid; [Hawley] White solid; [HSDB] White odorless solid; Soluble in water; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS. | |
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| Record name | Barium chloride (BaCl2) | |
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Boiling Point |
2840 °F at 760 mmHg (NTP, 1992), 1560 °C | |
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Solubility |
38 % (NIOSH, 2023), 37.0 g/100 g water at 25 °C, Solubility in water as weight %: 24%, 0 °C; 26.3%, 20 °C; 28.9%, 40 °C; 31.7%, 60 °C; 34.4%, 80 °C, 26.2%, 100 °C, Practically insoluble in ethanol, Solubility in water, g/100ml: 36 | |
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Density |
3.856 (NTP, 1992) - Denser than water; will sink, 3.9 g/cu cm, 3.9 g/cm³ | |
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Vapor Pressure |
Low (NIOSH, 2023), Essentially zero | |
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Color/Form |
White orthorhombic crystals, White solid | |
CAS No. |
10361-37-2 | |
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Melting Point |
1764 to 1765 °F transition to cubic crystals at 1697 °F (NTP, 1992), 961 °C, 960 °C | |
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Synthetic Methodologies and Preparative Routes for Barium Chloride
Conventional Synthetic Pathways
Conventional methods for producing barium chloride are well-established, typically utilizing readily available barium-containing minerals like barite (barium sulfate) and witherite (barium carbonate).
Hydrochloric Acid-Mediated Conversion of Barium Carbonate
A common laboratory and industrial method for preparing this compound involves the reaction of barium carbonate (BaCO₃) with hydrochloric acid (HCl). stellarscientific.comchemicalbook.com This process is a straightforward acid-base neutralization reaction.
BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)
To produce high-purity this compound, the process often involves adding solid barium carbonate in small portions to a diluted solution of hydrochloric acid until the solution is neutralized. google.com If the barium carbonate raw material contains iron impurities, a small amount of an oxidizing agent like hydrogen peroxide can be added, followed by boiling. This oxidizes the ferrous ions to ferric ions, which then precipitate as ferric hydroxide (B78521) and can be filtered off. google.com The resulting this compound solution is then typically filtered while hot, concentrated by evaporation, and cooled to allow for the crystallization of this compound dihydrate (BaCl₂·2H₂O). wikipedia.org
| Parameter | Condition | Purpose |
| Reactants | Barium Carbonate (BaCO₃), Hydrochloric Acid (HCl) | Primary synthesis reaction |
| Temperature | Reaction at 55-60°C; followed by boiling | To control reaction rate and facilitate impurity removal |
| pH Control | Neutralize to endpoint pH of 3.5-4.0 | Ensures complete reaction of carbonate |
| Impurity Removal | Addition of Hydrogen Peroxide (H₂O₂) | Oxidizes soluble iron impurities for removal by filtration |
Multi-Step Reduction-Acidification from Barium Sulfate (B86663)
On a larger industrial scale, this compound is most often produced from barite, a mineral composed primarily of barium sulfate (BaSO₄). chemicalbook.com Since barium sulfate is highly insoluble, it must first be converted into a more reactive, soluble compound. This is achieved through a two-step process. wikipedia.org
Step 1: Carbothermic Reduction
The first step involves the high-temperature reduction of barium sulfate with a carbon source, such as coal or coke, in a rotary kiln. This process, often called the "black ash" process, converts the insoluble barium sulfate into water-soluble barium sulfide (B99878) (BaS). The reaction is as follows:
BaSO₄(s) + 4C(s) → BaS(s) + 4CO(g)
This reaction requires high temperatures to proceed efficiently.
Step 2: Acidification
In the second step, the resulting barium sulfide is treated with hydrochloric acid. This reaction produces this compound and hydrogen sulfide (H₂S), a toxic and flammable gas that must be carefully managed.
BaS(s) + 2HCl(aq) → BaCl₂(aq) + H₂S(g)
Alternatively, barium sulfide can be reacted with calcium chloride. The this compound is then extracted from the mixture with water. wikipedia.org The aqueous solution of this compound is subsequently purified and concentrated to crystallize the dihydrate product, BaCl₂·2H₂O. chemicalbook.com
Advanced and Green Synthesis Approaches
In response to the environmental and efficiency limitations of conventional methods, researchers have explored more advanced and "green" synthetic routes for producing barium compounds.
Ion-Exchange Reaction-Separation Methods for this compound Production from Barite
An alternative to the traditional acidification of barium sulfide is the use of ion-exchange resins. This method offers a reaction-separation strategy for preparing this compound from barite ore. tandfonline.comtandfonline.com After the initial carbothermic reduction of barite to produce an aqueous solution of barium sulfide, a strong acid cation-exchange resin can be employed. tandfonline.com
The process can be summarized in the following conceptual steps:
Resin Loading: The cation-exchange resin is first loaded with barium ions (Ba²⁺) by passing the barium sulfide solution through it. The sulfide ions (S²⁻) pass through.
Elution: A concentrated solution of sodium chloride (NaCl) is then passed through the barium-loaded resin. The sodium ions (Na⁺) displace the barium ions on the resin, forming an aqueous solution of this compound. tandfonline.com
This method avoids the use of hydrochloric acid and the concomitant production of hazardous hydrogen sulfide gas, making it a potentially more environmentally friendly alternative. tandfonline.com Studies have been conducted using resins like Tulsion T-42 to evaluate the process efficiency and optimize parameters such as the concentrations of barium sulfide and sodium chloride. tandfonline.com
Environmentally Benign Synthetic Strategies Involving this compound Precursors
This compound serves as a crucial water-soluble precursor in various environmentally benign, or "green," synthesis strategies, particularly for the production of barium sulfate nanostructures. nanoient.orgresearchgate.net These methods often employ biological extracts as capping or templating agents, avoiding the need for harsh solvents or high temperatures.
In a typical green synthesis of barium sulfate nanoparticles, an aqueous solution of this compound is mixed with a sulfate source, such as sodium sulfate, in the presence of a plant extract. nanoient.orgnanoient.org For example, extracts from Azadirachta indica (neem) leaves have been used successfully. researchgate.netnanoient.org The biomolecules within the plant extract, such as proteins, vitamins, and organic acids, can act as nucleation sites and control the growth and morphology of the resulting barium sulfate particles, leading to the formation of specific nanostructures like rice-grain shapes or leaf-like crystals. nanoient.orgresearchgate.net This co-precipitation method is considered a simple, low-cost, and non-toxic strategy that aligns with the principles of green chemistry. researchgate.netnanoient.org
Purification and Crystallization Techniques for High-Purity this compound
The production of high-purity this compound is essential for many of its applications. The final stage of synthesis involves purification of the aqueous solution followed by controlled crystallization.
A multi-step purification process can be employed to achieve purity levels exceeding 99.6%. googleapis.comjustia.com A common impurity in barium salts is strontium, which is chemically similar to barium and often co-exists in the mineral ores. One patented method for producing low-strontium, high-purity this compound involves the following key steps: googleapis.com
Initial Reaction: Barium carbonate is reacted with hydrochloric acid at a controlled temperature (55-60°C) and pH (3.5-4.0). googleapis.com
Acid Adjustment: Excess hydrochloric acid is added to the resulting this compound solution. This decreases the solubility of this compound, causing it to crystallize while strontium chloride, which is more soluble under these conditions, remains in the solution. googleapis.comjustia.com The solution is cooled to below 35°C to maximize the precipitation of BaCl₂ crystals. googleapis.com
Redissolving and Impurity Removal: The separated crystals are redissolved in pure water to form a saturated solution at 80-90°C. Hydrogen peroxide is added, and the solution is briefly boiled to oxidize and precipitate any remaining iron impurities. The pH is then neutralized to 7.0-7.5 with barium hydroxide to precipitate other metal hydroxides. googleapis.com
Final Crystallization: The purified solution is filtered and then slowly cooled to 38-42°C in a crystallizer to form high-purity this compound dihydrate (BaCl₂·2H₂O) crystals, which are then separated and dried. googleapis.com
Another crystallization technique involves passing hydrogen chloride gas directly into a saturated this compound solution. This significantly reduces the solubility of this compound, causing it to rapidly crystallize out of the solution. The resulting hydrochloric acid mother liquor can then be recycled. google.com
| Technique | Target Impurity / Purpose | Mechanism |
| Excess HCl Addition | Strontium (Sr²⁺) | Reduces solubility of BaCl₂ relative to SrCl₂, causing selective precipitation of BaCl₂. googleapis.com |
| Oxidation | Iron (Fe²⁺) | Hydrogen peroxide oxidizes soluble Fe²⁺ to Fe³⁺, which precipitates as Fe(OH)₃ upon neutralization. googleapis.com |
| pH Neutralization | Various Metal Ions | Adjusting pH with barium hydroxide precipitates heavy metal impurities as insoluble hydroxides. googleapis.com |
| Recrystallization | General Purity Enhancement | Dissolving the crude product in a hot solvent and cooling slowly allows for the formation of purer crystals, leaving impurities in the mother liquor. |
| Gas-Induced Crystallization | Rapid Crystallization | Introducing HCl gas into the solution decreases BaCl₂ solubility, forcing rapid precipitation. google.com |
Recrystallization and Slow Solvent Evaporation Methods
Recrystallization is a fundamental technique for the purification of solid compounds, including this compound. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, water is a common and effective solvent for recrystallization. The process generally involves dissolving the impure this compound in a minimum amount of hot water to create a saturated solution. As the solution cools slowly, the solubility of this compound decreases, leading to the formation of purified crystals, while the majority of impurities remain dissolved in the mother liquor.
Slow solvent evaporation is another widely used method for growing high-quality single crystals of this compound dihydrate (BaCl₂·2H₂O). This technique involves dissolving this compound in a solvent, typically water, and allowing the solvent to evaporate slowly and undisturbed at a constant temperature. The gradual increase in solute concentration as the solvent evaporates leads to the formation of well-defined crystals over time. The rate of evaporation is a critical parameter that can be controlled to influence the size and quality of the resulting crystals. Slower evaporation rates generally favor the growth of larger and more perfect crystals.
In a specific experimental example, single crystals of this compound dihydrate were grown using the slow evaporation technique from an aqueous solution. The process involved preparing a saturated solution of this compound in deionized water, filtering it to remove any insoluble impurities, and then allowing the solvent to evaporate at room temperature over a period of several days to weeks. This method has been successfully employed to produce transparent and well-formed crystals suitable for various analytical studies.
Interactive Data Table: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 31.2 |
| 20 | 35.8 |
| 40 | 40.7 |
| 60 | 46.2 |
| 80 | 52.4 |
| 100 | 59.4 |
This table illustrates the significant increase in the solubility of this compound in water with rising temperature, which is the fundamental principle enabling its purification through recrystallization.
Control of Crystallization Parameters (e.g., pH optimization)
The control of crystallization parameters is crucial for obtaining this compound crystals with desired characteristics, such as size, morphology, and purity. Key parameters that can be manipulated include temperature, supersaturation, and the pH of the crystallization solution.
The pH of the aqueous solution can significantly influence the crystallization process. While a neutral aqueous solution of this compound is expected to have a pH of approximately 7, research has shown that adjusting the pH can optimize crystal growth. In one study, highly transparent single crystals of this compound dihydrate were grown by the slow solvent evaporation technique where the pH of the aqueous solution was controlled. The addition of phosphorous acid was used to lower the pH of the solution to 0.8, which was found to promote faster and more optimized crystal growth ijsr.net. This indicates that an acidic environment can, in some cases, be beneficial for the crystallization of this compound dihydrate.
The optimization of pH can affect nucleation and growth kinetics. By controlling the pH, it is possible to influence the habit of the growing crystals and potentially reduce the incorporation of certain impurities into the crystal lattice. The ideal pH for crystallization can depend on the specific impurities present and the desired crystal characteristics.
Interactive Data Table: Effect of pH on this compound Dihydrate Crystal Growth
| pH | Additive | Observation | Reference |
| ~7 | None | Standard crystallization from neutral solution | General |
| 0.8 | Phosphorous Acid | Faster and optimized crystal growth | ijsr.net |
This table summarizes the influence of pH on the crystallization of this compound dihydrate, highlighting the impact of an acidic environment on the growth process.
Structural Elucidation and Advanced Spectroscopic Characterization of Barium Chloride and Its Derivatives
X-ray Diffraction Studies
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the regular atomic lattice of a crystalline sample, detailed information about the unit cell dimensions, crystal system, and atomic arrangement can be obtained latech.eduwustl.edunih.gov.
Powder X-ray Diffraction (PXRD) is a versatile, non-destructive method used for the identification of crystalline phases and the determination of unit cell parameters from polycrystalline samples latech.eduucmerced.edu. In this technique, a powdered sample is irradiated with an X-ray beam, causing diffraction at various angles that are characteristic of the material's crystal lattice structure latech.edu. The resulting diffraction pattern is a fingerprint of the crystalline solid, allowing for phase identification by comparison with reference databases ucmerced.edu.
For barium chloride and its derivatives, PXRD is crucial for confirming the crystalline quality and determining the lattice parameters. For instance, analysis of barium chloroiodide (BaClI), a mixed halide derivative, shows that it crystallizes in an orthorhombic structure researchgate.net. The lattice parameters for this compound have been determined as follows researchgate.net:
a = 17.841 ± 0.003 Å
b = 8.441 ± 0.001 Å
c = 5.642 ± 0.001 Å
Similarly, studies on thiourea this compound (BTC), a semi-organic complex, use PXRD to confirm the crystalline nature of the grown crystal and to calculate lattice parameters, which show good agreement with single-crystal data rjpbcs.com. The sharp, well-defined peaks in the diffractogram are indicative of high crystalline quality rjpbcs.com.
| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Source |
|---|---|---|---|---|---|
| Barium Chloroiodide (BaClI) | Orthorhombic | 17.841 (± 0.003) | 8.441 (± 0.001) | 5.642 (± 0.001) | researchgate.net |
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and detailed information about the atomic arrangement within a crystalline solid mdpi.comtugraz.at. Unlike PXRD, which uses a powder sample, SCXRD requires a single, well-ordered crystal wustl.edu. This technique can unambiguously determine the unit cell, space group, and the exact positions of atoms, leading to a complete elucidation of the molecular structure nih.govmdpi.com.
The unit cell is the smallest repeating volume that is representative of the entire crystal, defined by three lattice parameters (a, b, c) and three angles (α, β, γ) wustl.edunih.govtugraz.at. SCXRD is considered the most powerful tool for the structural study of crystalline materials at the atomic level mdpi.com. The detailed information it provides is crucial for understanding the relationship between a compound's structure and its physicochemical properties mdpi.com. For example, the structure of thiourea this compound has been confirmed using single crystal X-ray diffraction rjpbcs.com.
X-ray crystallography is a pivotal technique for visualizing the interaction of ions with biological macromolecules at atomic resolution. Barium ions (Ba²⁺) are known inhibitors of potassium (K⁺) channels, and crystallography has been instrumental in identifying their binding sites within these complex proteins nih.govnih.gov.
In studies of the KcsA K⁺ channel, crystals were equilibrated with solutions containing this compound nih.govnih.gov. By analyzing the difference in electron density maps between the native channel and the barium-soaked crystals, researchers located the precise position of the Ba²⁺ ion nih.govnih.gov. The results show that Ba²⁺ resides at a single, specific location within the channel's selectivity filter nih.govnih.gov. This binding site is adjacent to the central cavity, corresponding to the "inner ion" position where a potassium ion would normally be found nih.govnih.gov. The barium ion's size allows it to enter the selectivity filter, but its divalent charge causes it to bind too tightly, thereby blocking the passage of K⁺ ions nih.gov. These structural findings are consistent with functional data from electrophysiological studies, which also suggest that Ba²⁺ blocks the channel from the intracellular side nih.govacs.org.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state, providing insights into its functional groups and bond characteristics researchgate.netupi.edu.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at different frequencies researchgate.netupi.edunih.gov. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The FTIR spectrum of this compound dihydrate (BaCl₂·2H₂O) clearly indicates the presence of water molecules. The analysis reveals:
O-H Stretching: Medium intensity bands observed around 3963 cm⁻¹ and 3793 cm⁻¹ are attributed to the O-H stretching vibrations of the water of hydration researchgate.net.
Ba-Cl Vibrations: A strong stretching vibration for the Ba-Cl bond is identified at 1611 cm⁻¹, with its corresponding bending band at 1158 cm⁻¹ researchgate.net.
Other Vibrations: A strong peak at 587 cm⁻¹ is assigned to Cl-Cl interactions, and a band at 422 cm⁻¹ corresponds to Ba-Cl in-plane bending researchgate.net.
In studies of this compound doped with L-alanine, a band at 569 cm⁻¹ represents C-Cl stretching, while peaks at 2318.44 cm⁻¹ and 3317.56 cm⁻¹ are assigned to NH and O-H stretching, respectively ijsr.net.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |
|---|---|---|
| 3963, 3793 | O-H Stretching (water of hydration) | researchgate.net |
| 1611 | Ba-Cl Stretching | researchgate.net |
| 1158 | Ba-Cl Bending | researchgate.net |
| 587 | Cl-Cl Interaction | researchgate.net |
| 422 | Ba-Cl In-plane Bending | researchgate.net |
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques investigate the electronic structure and optical properties of materials by measuring their interaction with electromagnetic radiation. When this compound crystals are excited by high-energy sources like X-rays, they can exhibit luminescence.
X-ray excited optical luminescence (XEOL) studies on pure this compound show a broad emission peak around 430 nm, though with low intensity ias.ac.in. This suggests that in undoped BaCl₂, the energy from excitons is primarily lost through non-radiative pathways ias.ac.in. However, when doped with europium (Eu²⁺), the luminescence peak shifts to 410 nm and its intensity increases significantly ias.ac.in. This emission corresponds to the 4f⁶5d → 4f⁷ electronic transition of the Eu²⁺ ion ias.ac.in.
Under X-ray excitation, BaCl₂ crystals have been observed to show three overlapping emission bands with peak wavelengths at 330 nm, 410 nm, and 530 nm researchgate.net. The optical transmission spectrum of this compound doped with L-alanine shows that the crystal is transparent in the visible region with a lower cut-off wavelength at 230 nm, indicating its potential for use in optical applications ijsr.net.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Optical Transparency, Energy Bandgap, and Urbach Energy Analysis
UV-Visible spectroscopy is a powerful technique for investigating the electronic properties of materials like this compound (BaCl₂). This method probes the electronic transitions that occur when a molecule absorbs ultraviolet or visible light, providing insights into its electronic structure. ubbcluj.roslideshare.netshu.ac.ukuzh.ch The absorption of this radiation excites outer electrons, causing them to move from their ground state to a higher energy level. shu.ac.uk
In studies involving this compound, particularly when doped into polymer thin films such as polyvinylpyrrolidone (PVP), UV-Vis spectroscopy reveals significant changes in optical properties. For instance, research on BaCl₂-doped PVP nano-thin films has shown that the concentration of this compound systematically affects the optical absorption characteristics and the electronic band structure.
The energy bandgap (Eg) is a crucial parameter determined from UV-Vis spectra, representing the minimum energy required to excite an electron from the valence band to the conduction band. For this compound, theoretical calculations predict a band gap of 5.11 eV for the orthorhombic crystal structure and 5.43 eV for the cubic structure. materialsproject.orgmaterialsproject.org Experimental studies on BaCl₂-doped materials have demonstrated that the optical bandgap energy can be tailored by varying the dopant concentration. A systematic decrease in the optical bandgap energy is often observed with increasing BaCl₂ concentration, a phenomenon attributed to the formation of impurity bands and bandgap narrowing.
Urbach energy (EU) is another important parameter derived from the absorption spectrum, which quantifies the energetic disorder in the band edges of a material. wikipedia.org It is determined from the exponential tail of the absorption edge and provides information about the structural disorder within the material. wikipedia.orgresearchgate.net A lower Urbach energy indicates a more ordered structure with a sharper onset of absorption near the band edge. wikipedia.org In barium oxychloride borate glasses, for example, the Urbach energy was found to vary with the concentration of this compound, suggesting structural changes within the glass matrix. researchgate.net
The following table summarizes the optical properties of this compound and its derivatives as determined by UV-Visible Spectroscopy.
| Material System | Property | Observation |
| BaCl₂ (orthorhombic) | Energy Bandgap | 5.11 eV (predicted) materialsproject.org |
| BaCl₂ (cubic) | Energy Bandgap | 5.43 eV (predicted) materialsproject.org |
| BaCl₂-doped PVP nano-thin films | Optical Bandgap | Decreases with increasing BaCl₂ concentration |
| Barium oxychloride borate glasses | Urbach Energy | Varies with BaCl₂ concentration, indicating structural changes researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are instrumental in characterizing the thermal stability and phase behavior of materials. uni-siegen.de For this compound, Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide critical data on its thermal properties.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. aurigaresearch.comwikipedia.orgegyankosh.ac.in TGA is particularly useful for studying dehydration, decomposition, and oxidation processes. uni-siegen.de
For this compound dihydrate (BaCl₂·2H₂O), TGA curves reveal specific decomposition pathways. A study on this compound dihydrate crystals showed no weight loss up to 90°C. researchgate.net Above this temperature, a mass change of 7.89% was observed at 150°C, corresponding to the loss of water molecules. researchgate.net This confirms the presence of water of hydration and indicates the temperature at which the dehydration process begins. TGA can be used to determine the formula of a hydrated salt by quantifying the mass of water lost upon heating. chegg.com
The thermal stability of a material is indicated by the temperature at which it begins to lose mass. aurigaresearch.comwikipedia.org In the case of BaCl₂·2H₂O, the initial stability up to 90°C is a key characteristic identified by TGA.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to study the thermal events a material undergoes upon heating or cooling. wikipedia.orgyoutube.comworldoftest.com DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. uni-siegen.delabx.comtudelft.nl Both techniques can detect phase transitions such as melting, crystallization, and changes in crystal structure. uni-siegen.dewikipedia.orgyoutube.comlinseis.comtainstruments.com
In the analysis of this compound dihydrate, DTA curves, often run simultaneously with TGA, show endothermic or exothermic peaks corresponding to thermal events. eag.com For instance, the dehydration of BaCl₂·2H₂O is an endothermic process, which would be observed as a downward peak in a DTA curve. uni-siegen.de A study on this compound dihydrate crystals used DTA to reveal its basic thermal properties in conjunction with TGA. researchgate.net
DSC provides quantitative information about the enthalpy changes associated with these transitions. tudelft.nltainstruments.com For this compound, DSC can be used to determine the melting point and the heat of fusion. The anhydrous form of this compound has a melting point of 962°C.
The following table summarizes the thermal properties of this compound Dihydrate from TGA and DTA studies.
| Analysis Technique | Observation | Temperature |
| TGA | Onset of dehydration | > 90°C researchgate.net |
| TGA | Mass loss corresponding to water | 150°C researchgate.net |
| DTA | Dehydration (endothermic process) | Corresponds with TGA mass loss |
Microscopic and Surface Characterization
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and characteristics of a material. azooptics.comnih.gov It works by scanning a focused beam of electrons over a sample's surface, which generates signals that are used to create an image. azooptics.com
While direct SEM images specifically of this compound's surface morphology are not extensively detailed in the provided context, the technique is widely applicable for such characterization. For instance, in the context of reactions involving this compound, SEM has been used to examine the morphology of barium sulphate particles formed from solutions of this compound. These studies show that the concentration of the this compound solution can influence the resulting particle morphology.
SEM is a powerful tool for visualizing the shape, size, and texture of crystalline materials like this compound. saltanalysis.com It can reveal details about the crystal habit, surface defects, and the degree of agglomeration of particles.
Elemental Compositional Analysis
The elemental composition of this compound is fundamental to its identity. The chemical formula for anhydrous this compound is BaCl₂, indicating that it is composed of one barium (Ba) atom and two chlorine (Cl) atoms. byjus.comyoutube.comwikipedia.org The dihydrate form has the formula BaCl₂·2H₂O.
In terms of its constituent ions, this compound is an ionic salt composed of barium cations (Ba²⁺) and chloride anions (Cl⁻). byjus.comyoutube.com In this compound, barium exhibits an oxidation state of +2, while each chlorine atom has an oxidation state of -1. byjus.com
Qualitative analysis to confirm the presence of these ions is a common laboratory procedure. The presence of the Ba²⁺ cation and the Cl⁻ anion can be confirmed through a series of chemical tests. For example, the addition of a sulfate (B86663) source to a solution of this compound will result in the precipitation of white barium sulfate, confirming the presence of barium ions. wikipedia.org The chloride ion can be confirmed by adding silver nitrate solution, which forms a white precipitate of silver chloride that is soluble in ammonium hydroxide (B78521). saltanalysis.com
The molar mass of anhydrous this compound is 208.23 g/mol , and for the dihydrate form, it is 244.26 g/mol . wikipedia.org
Energy Dispersive X-ray Analysis (EDAX) for Elemental Content
Energy Dispersive X-ray Analysis (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is a standard analytical technique for determining the elemental composition of a sample. wikipedia.orgintertek.com This method is often integrated with electron microscopy instruments, such as Scanning Electron Microscopes (SEM). jeolusa.com The fundamental principle of EDAX involves bombarding a sample with a focused electron beam, which excites electrons in the sample's atoms. This excitation causes an inner shell electron to be ejected, creating a vacancy. An electron from a higher energy outer shell then drops to fill this vacancy, releasing the excess energy as an X-ray. libretexts.org
The energy of the emitted X-ray is characteristic of the element from which it originated, as each element possesses a unique atomic structure and, consequently, a unique set of X-ray emission peaks. wikipedia.orglibretexts.org By detecting and measuring the energy and intensity of these characteristic X-rays, EDAX can provide qualitative and quantitative information about the elements present in the sample. jeolusa.com The technique is non-destructive and requires minimal sample preparation. intertek.commasontechnology.ie
For a pure sample of this compound (BaCl₂), an EDAX analysis would be expected to identify the presence of barium (Ba) and chlorine (Cl). The resulting spectrum would display distinct peaks corresponding to the specific X-ray emission energies for these elements. Quantitative analysis of the spectrum allows for the determination of the relative abundance of each element, typically expressed in weight percent (Wt%) and atomic percent (At%).
The theoretical elemental composition of pure, anhydrous this compound is presented in the table below. An experimental analysis of a high-purity sample would yield results closely approximating these values, confirming the stoichiometry of the compound.
Interactive Data Table: Elemental Composition of this compound (BaCl₂)
| Element | Symbol | Atomic Weight (amu) | Weight % | Atomic % |
| Barium | Ba | 137.33 | 65.95% | 33.33% |
| Chlorine | Cl | 35.45 | 34.05% | 66.67% |
Note: This table represents the theoretical elemental composition calculated from the chemical formula and atomic weights of the constituent elements.
In the context of more complex derivatives, EDAX is a crucial tool for verifying composition. For instance, in the synthesis and characterization of materials like barium titanate (BaTiO₃), EDAX analysis is used to confirm the presence and quantify the ratios of barium, titanium, and oxygen. One such study on barium titanate reported compositions of 59% Barium, 20% Titanium, and 21% Oxygen, confirming the formation of the desired compound. researchgate.net Similarly, research on chromium-bearing barium borate glass utilized EDAX to verify the existence and distribution of Barium, Boron, Chromium, and Oxygen within the glass matrix. researchgate.net These applications highlight the utility of EDAX in confirming the successful synthesis and elemental integrity of barium-containing compounds.
Environmental Science and Remediation Research Involving Barium Chloride
Barium Chloride in Wastewater Treatment Technologies
The use of this compound in wastewater treatment primarily targets the removal of sulfate (B86663) ions, which are a common constituent of industrial effluents from sources such as mining, pigment production, and power generation. saltworkstech.comnih.gov High concentrations of sulfate in discharged water can lead to issues like pipe scaling and corrosion. aquaadvice.co.uk
Precipitation Mechanisms for Sulfate Ion Removal
The fundamental principle behind sulfate removal using this compound is the precipitation of barium sulfate (BaSO₄), a highly insoluble salt. aquaadvice.co.ukwikipedia.org When aqueous this compound (BaCl₂) is added to wastewater containing sulfate ions (SO₄²⁻), a precipitation reaction occurs. quora.comyoutube.com The barium cations (Ba²⁺) from the dissolved this compound combine with the sulfate anions to form solid barium sulfate, which can then be separated from the water. aquaadvice.co.uk
The chemical equation for this reaction is:
BaCl₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2Cl⁻(aq)
Barium sulfate's very low solubility in water is the driving force for this reaction, allowing for the effective removal of sulfate from the solution. aquaadvice.co.ukwateronline.com This precipitation is a well-established method for sulfate determination in analytical chemistry and is adapted for large-scale wastewater treatment. nemi.gov The resulting barium sulfate precipitate is a thick, white solid. wikipedia.org
Factors that can influence the precipitation process include pH and the presence of other ions. For instance, in the pulp and paper industry, barium present as barium carbonate in the pulping process can dissolve at a pH below 7 and subsequently precipitate as barium sulfate if sulfate concentrations are high. science.gov
Efficiency and Optimization of this compound-Based Treatment Systems
This compound-based systems can achieve high efficiency in sulfate removal, often close to 100%, particularly when an excess dosage of this compound is used. nih.gov The final sulfate concentration is primarily limited by the amount of barium added and the reaction time. wateronline.com This method is effective for reducing sulfate to very low levels. aquaadvice.co.uk
However, the process has its challenges. The cost of this compound can be a significant drawback. wateronline.com Another issue is the potential for the barium sulfate precipitate to form a hard scale on equipment, which can plug up the system. umn.edu
Research into optimizing these systems has shown that certain strategies can improve efficiency and mitigate operational problems. One study demonstrated that the addition of ferric chloride as a pretreatment can prevent the scaling of barium sulfate on tank surfaces. umn.edu The ferric chloride acts as a coagulant, and its presence was found to eliminate scale build-up in trial demonstrations. umn.edu
Optimization also involves adjusting the dosage of this compound to meet specific sulfate reduction targets, which can help to make the process more cost-effective. umn.edu For example, different "recipes" of additives can be developed to achieve various desired sulfate levels, such as 150 ppm, 100 ppm, 50 ppm, or below 10 ppm. umn.edu Modeling techniques like Response Surface Methodology (RSM) and Artificial Neural Network (ANN) have been successfully used to predict and optimize the removal of sulfate from industrial effluents. nih.gov
Table 1: this compound Treatment Efficiency and Optimization
| Parameter | Finding | Source |
|---|---|---|
| Removal Efficiency | Nearly 100% with excess this compound dosage. | nih.gov |
| Final Concentration | Limited by the amount of barium added and reaction time. | wateronline.com |
| Scaling Issue | Barium sulfate can form a hard scale on equipment. | umn.edu |
| Optimization Strategy | Pre-treatment with ferric chloride can prevent scaling. | umn.edu |
| Cost-Effectiveness | Adjusting this compound levels to meet specific targets. | umn.edu |
| Predictive Modeling | RSM and ANN models show good performance (R² > 0.99). | nih.gov |
Environmental Fate and Transport of Barium Ions from this compound
When this compound is introduced into the environment, either through wastewater discharge or other means, the barium ions (Ba²⁺) can undergo various processes that determine their fate and transport.
Dissolution and Speciation in Aquatic Environments
This compound is highly soluble in water, where it dissociates into barium cations (Ba²⁺) and chloride anions (Cl⁻). echemi.combyjus.com In aqueous solutions, this compound behaves as a simple salt, and the solution typically has a neutral pH. wikipedia.org
The persistence of dissolved barium in aquatic environments is largely governed by the presence of sulfate and carbonate ions. cdc.gov In most surface and deep waters, the concentration of dissolved barium is in equilibrium with barite (barium sulfate). researchgate.net Due to the low solubility of barium sulfate and barium carbonate, dissolved barium from sources like this compound will quickly react with naturally occurring sulfate and carbonate to form these more persistent, insoluble compounds. cdc.gov The solubility of barite tends to increase with depth in the ocean. researchgate.net
Interactions with Soil and Sediment Components
The mobility of barium in soil and sediment is influenced by several factors, including soil type, pH, and the presence of other minerals. Barium ions can be strongly adsorbed onto soil and sediment particles, particularly clay minerals, organic matter, and metal oxides and hydroxides. ccme.caresearchgate.netepa.gov This adsorption limits the mobility of barium. epa.gov
The mobility of barium is generally greater in sandy soils and increases with decreased pH and lower organic matter content. epa.gov Conversely, in soils with high organic matter, barium mobility is limited. researchgate.net The presence of high concentrations of sulfate and calcium carbonate in the soil will also decrease barium's mobility due to the precipitation of barium sulfate and barium carbonate. researchgate.netepa.gov However, the presence of chloride ions can increase the mobility of barium due to the high solubility of this compound. researchgate.net
Table 2: Factors Influencing Barium Mobility in Soil
| Factor | Effect on Barium Mobility | Source |
|---|---|---|
| Soil Type | Greater in sandy soils. | epa.gov |
| pH | Increases with decreasing pH. | epa.gov |
| Organic Matter | Decreases with increasing organic matter. | researchgate.netepa.gov |
| Sulfate and Carbonate | Decreases with high concentrations. | researchgate.netepa.gov |
| Chloride | Increases due to the high solubility of this compound. | researchgate.net |
Bioavailability and Biogeochemical Cycling of Barium
Barium is a naturally occurring element that undergoes a complex biogeochemical cycle. cdc.gov In marine environments, barium exhibits a nutrient-like distribution, with lower concentrations in surface waters and higher concentrations at depth. mdpi.com This is due to biological activity in the surface ocean, where barium is taken up by organisms and incorporated into particulate matter. mdpi.comvliz.be As this organic matter sinks and is remineralized, barium is released back into the water column at greater depths. mdpi.com
The bioavailability of barium to organisms is dependent on its chemical form. While soluble barium compounds can be taken up by organisms, the barium from the highly insoluble barite has very low bioavailability. researchgate.netsemanticscholar.org In biological systems, barium can compete with and replace calcium in certain physiological processes. epa.gov
Plants can take up barium from the soil, and the concentration in plants depends on the soil characteristics and the plant species. ccme.canih.gov However, significant bioconcentration of barium by land plants is not widely reported. ccme.ca In aquatic organisms, barium can be absorbed from water through the gills or ingested. olympianwatertesting.com It can accumulate in tissues and organs, with fish at the top of the food web potentially accumulating larger amounts. olympianwatertesting.com
The major features of the biogeochemical cycle of barium include its deposition from the atmosphere, leaching from rocks into groundwater, adsorption to soil and sediment, and its cycling through terrestrial and aquatic food chains. cdc.gov
Ecotoxicological Investigations of this compound
Ecotoxicological studies are crucial for understanding the potential impact of this compound on ecosystems. This research investigates the adverse effects of the compound on a range of organisms at different trophic levels, providing the data necessary for environmental risk assessments and the establishment of safety standards.
Aquatic Ecotoxicity Studies (e.g., Crustaceans, Fish)
This compound's effects on aquatic life have been the subject of numerous investigations, as aquatic environments are a primary recipient of industrial effluents and environmental runoff. The toxicity of barium is attributed to the Ba²⁺ ion. ccme.ca Studies have demonstrated that barium can accumulate in aquatic organisms and may impact their behavior, growth, development, and reproduction. olympianwatertesting.com
Research on freshwater fish has established lethal concentrations of the compound. For instance, a study on Cirrhinus mrigala, a widely consumed freshwater fish, determined the 24-hour median lethal concentration (LC50) of this compound to be 12 ppm. ekb.eg Other acute toxicity values have been reported for the mosquitofish (Gambusia affinis), with a 96-hour LC50. ornl.gov
Crustaceans, which are vital components of aquatic food webs, have also been a focus of ecotoxicological testing. The water flea Ceriodaphnia dubia has been used to assess the chronic toxicity of dissolved barium, focusing on survival and reproductive impacts. oup.com Another common test organism, Daphnia magna, showed a 48-hour median effective concentration (EC50). ornl.gov Such studies are critical because invertebrates like crustaceans can be particularly vulnerable to barium toxicity, which can disrupt the broader ecosystem food web. olympianwatertesting.com
| Species | Organism Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| Cirrhinus mrigala | Fish | 24-hour LC50 | 12 ppm | ekb.eg |
| Daphnia magna | Crustacean (Water Flea) | 48-hour EC50 | 14,500 µg/L | ornl.gov |
| Gambusia affinis | Fish (Mosquitofish) | 96-hour LC50 | 400,000 µg/L | ornl.gov |
Terrestrial Ecotoxicity Studies (e.g., Plants, Soil Invertebrates)
The impact of this compound on terrestrial ecosystems is primarily evaluated through its effects on soil-dwelling organisms and plants. Barium is ubiquitous in soils, with concentrations varying widely. ccme.ca While barium is not considered an essential element for most plants, it can be taken up from the soil, and high concentrations can be toxic. ccme.caresearchgate.net
Studies on plants have shown varied sensitivity. For example, research on young spring barley exposed to this compound in nutrient solutions indicated that barium-specific toxicity occurred only at very high concentrations; at lower concentrations, harmful effects were more likely attributable to osmotic stress or chloride toxicity. ccme.ca In other research using lettuce (Lactuca sativa) grown in barium-contaminated soil, a negative linear relationship was observed between the barium content in the plant's shoots and the shoot's weight, indicating that barium accumulation likely induced phytotoxicity. researchgate.netsemanticscholar.orgnih.gov A barium content greater than 200 mg/kg in plant tissues is considered moderately toxic. researchgate.net
Soil invertebrates, such as earthworms, are essential for soil health and are common subjects in terrestrial ecotoxicity tests. One study exposed the earthworm Eisenia fetida to this compound in an artificial soil, reporting mortality as the primary effect. ccme.ca The research determined several toxicity thresholds, including a No-Observed-Effect Concentration (NOEC) and a median lethal concentration (LC50). ccme.ca The toxicity of barium to soil invertebrates is influenced by its bioavailability, which is related to factors like soil composition and the presence of other ions. semanticscholar.orgnih.gov
| Species | Endpoint | Value (mg/kg of soil) | Reference |
|---|---|---|---|
| Eisenia fetida (Earthworm) | NOEC (Mortality) | 2390 | ccme.ca |
| LOEC (Mortality) | 2894 | ccme.ca | |
| LC25 (Mortality) | 2952 | ccme.ca | |
| LC50 (Mortality) | 3154 | ccme.ca |
Methodologies for Environmental Risk Assessment and Quality Standard Derivation
Methodologies for assessing the environmental risk of this compound and deriving quality standards involve a systematic evaluation of ecotoxicological data. These frameworks are designed to protect different environmental compartments, such as surface water and soil.
For aquatic environments, one approach involves deriving Environmental Quality Standards (EQSs). In the Netherlands, for example, the derivation of EQSs for barium in surface water considered data from this compound as a worst-case scenario. rivm.nl This process evaluated bioavailability, noting that it is reduced in the presence of sulfate and carbonate ions. rivm.nl The methodology produced a Maximum Acceptable Concentration (MAC-EQS) for short-term exposure and an Annual Average (AA-EQS) for long-term exposure. rivm.nl The AA-EQS was based on the Tolerable Daily Intake (TDI) for humans via fish consumption, demonstrating a link between ecotoxicological data and human health protection. rivm.nl A more general approach, used in the UK, derives EQSs by applying safety factors to the ecotoxicity data from the most sensitive species identified in studies. service.gov.uk
For the terrestrial environment, frameworks like the Canadian Soil Quality Guidelines (SQGE) are developed. ccme.ca The derivation of these guidelines for barium is primarily based on the soil contact pathway, utilizing toxicity data from studies on plants and soil invertebrates. ccme.ca For agricultural lands, the assessment also incorporates toxicity data for mammals and birds to protect livestock and wildlife. ccme.ca A "nutrient and energy cycling check" is also calculated to ensure the protection of critical microbial processes in the soil. ccme.ca In the United States, the Environmental Protection Agency (EPA) has developed Ecological Soil Screening Levels (Eco-SSLs) for barium, which were derived for soil invertebrates and mammalian wildlife based on a review of available toxicological data. epa.gov
Computational and Theoretical Studies on Barium Chloride Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations provide fundamental insights into the electronic structure and bonding characteristics of barium chloride (BaCl₂). These computational methods are essential for understanding the nature of the chemical bonds and the distribution of electrons within the molecule.
The Lewis structure of this compound shows a central barium atom ionically bonded to two chlorine atoms. Barium, being less electronegative, acts as the central atom. The total number of valence electrons is 16, with 2 from barium and 7 from each of the two chlorine atoms. guidechem.com This arrangement results in a linear molecular geometry, where the two chlorine atoms are positioned symmetrically around the barium atom, leading to a Cl-Ba-Cl bond angle of 180 degrees. guidechem.com This linear geometry minimizes electron-electron repulsion, resulting in a stable configuration. guidechem.com Although the individual Ba-Cl bonds are polar due to the difference in electronegativity between barium and chlorine, the symmetrical linear structure of the molecule causes the dipole moments to cancel each other out, rendering the BaCl₂ molecule nonpolar. guidechem.com
The bonding in this compound is predominantly ionic, arising from the transfer of two valence electrons from the barium atom to the two chlorine atoms, forming a Ba²⁺ cation and two Cl⁻ anions. The bond energy for a single barium-chlorine (Ba-Cl) bond is approximately 217 kJ/mol. guidechem.com Consequently, the total bond energy for BaCl₂, which contains two such bonds, is calculated to be 434 kJ/mol. guidechem.com This value represents the energy required to break all the chemical bonds in one mole of gaseous BaCl₂.
Advanced computational studies have also explored unconventional stoichiometries of this compound. For instance, quantum chemical calculations have predicted the existence of a stable half-metallic ferromagnetic BaCl solid. aps.org In this theoretical compound, an extra electron is found in the Ba 5d orbital. aps.org The projected density of states (PDOS) for this compound reveals that the Ba 6s to 5d transition plays a crucial role in its formation and stability. aps.org
Table 1: Calculated Bond Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Geometry | Linear | guidechem.com |
| Cl-Ba-Cl Bond Angle | 180° | guidechem.com |
| Single Ba-Cl Bond Energy | ~217 kJ/mol | guidechem.com |
| Total Bond Energy (BaCl₂) | 434 kJ/mol | guidechem.com |
| Molecular Polarity | Nonpolar | guidechem.com |
Molecular Dynamics Simulations for Crystal Growth and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of this compound at the atomic level, particularly its crystal growth mechanisms and its properties in aqueous solutions. cecam.org These simulations provide a detailed picture of the dynamic processes that are often difficult to observe experimentally. cecam.org
In the context of crystal growth, MD simulations can elucidate the molecular-scale mechanisms of nucleation and the evolution of crystal morphology. cecam.org By modeling the interactions between ions and the solvent, these simulations can help understand how crystal surfaces interact with the surrounding solution, which is a key factor in determining the final shape and size of the crystals. cecam.org For instance, simulations can track the attachment of Ba²⁺ and Cl⁻ ions to growing crystal faces, providing insights into the kinetics and thermodynamics of the crystallization process.
When studying the behavior of this compound in aqueous solutions, MD simulations have been employed to determine its structural and dynamical properties over a wide range of concentrations. researchgate.net These simulations have shown a strong influence of salt concentration on the ion-ion pair correlation functions. researchgate.net The self-diffusion coefficients of water molecules, barium cations (Ba²⁺), and chloride anions (Cl⁻) have been observed to decrease with increasing salt concentration, while they increase with rising temperature. researchgate.net
The hydration structure around the ions can also be characterized using MD simulations. For barium-water systems, the Ba–OW (barium-oxygen of water) radial distribution function maxima have been located at approximately 2.69 Å to 2.75 Å in different studies. ucl.ac.uk These simulations provide a molecular-level understanding of how water molecules arrange themselves around the barium and chloride ions, which is crucial for explaining the macroscopic properties of the solution.
Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous this compound Solutions
| Property Investigated | Key Finding | Reference |
|---|---|---|
| Effect of Concentration on Ion-Ion Correlation | Strong influence of salt concentration on ion-ion pair correlation functions. | researchgate.net |
| Self-Diffusion Coefficients | Decrease with increasing salt concentration and increase with increasing temperature. | researchgate.net |
| Hydration Structure (Ba-OW distance) | Radial distribution function maxima located at ~2.69 - 2.75 Å. | ucl.ac.uk |
Density Functional Theory (DFT) Applications in Material Property Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate and predict the material properties of this compound from first principles. researchgate.net DFT calculations have been instrumental in determining the structural, electronic, optical, and elastic properties of BaCl₂. researchgate.net
DFT has been employed to study the different crystalline forms of this compound. At room temperature, BaCl₂ adopts an orthorhombic cotunnite (PbCl₂) structure, while at higher temperatures (between 925 and 963 °C), it transitions to a cubic fluorite (CaF₂) structure. wikipedia.org DFT calculations can predict the relative stability of these phases and the transition pressures and temperatures. For example, when the cotunnite structure of BaCl₂ is subjected to pressures of 7–10 GPa, it is predicted to transform into a monoclinic post-cotunnite phase, with an increase in the coordination number of Ba²⁺ from 9 to 10. wikipedia.org
In terms of electronic properties, DFT calculations have been used to determine the band gap of BaCl₂. One study reported a band gap of 4.96 eV. researchgate.net The effective masses of electrons and holes have also been calculated, providing insight into the charge transport properties of the material. researchgate.net Furthermore, the pressure dependence of the band gap has been investigated, yielding a pressure coefficient of -3.77 × 10⁻² eV GPa⁻¹. researchgate.net
DFT is also a valuable tool for predicting the elastic properties of materials. For BaCl₂, the elastic constants and related parameters such as the bulk modulus and its pressure derivative have been calculated. researchgate.net These calculations indicate the anisotropy of the material along different crystallographic directions. researchgate.net
Table 3: Selected Material Properties of this compound Predicted by DFT Calculations
| Property | Predicted Value | Reference |
|---|---|---|
| Band Gap | 4.96 eV | researchgate.net |
| Pressure Coefficient of Band Gap | -3.77 × 10⁻² eV GPa⁻¹ | researchgate.net |
| Electron Effective Mass | 0.88 (in units of free electron mass) | researchgate.net |
| Hole Effective Mass | 0.95 (in units of free electron mass) | researchgate.net |
Energy Diagram and Electronic Band Structure Analyses
The electronic band structure and energy diagrams of this compound provide crucial information about its electronic properties, such as its conductivity and optical characteristics. These are typically calculated using methods like Density Functional Theory (DFT).
The calculated band structure of BaCl₂ reveals that it is a direct band gap material, meaning that the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone. researchgate.net This is significant for its optical properties, as direct band gap materials are generally more efficient at absorbing and emitting light. The calculated band gap for BaCl₂ is approximately 4.96 eV, which classifies it as a wide-bandgap insulator. researchgate.netresearchgate.net
The density of states (DOS) provides further detail about the electronic structure, showing the number of available electronic states at each energy level. The projected density of states (PDOS) can decompose the total DOS into contributions from different atomic orbitals, offering insights into the nature of the chemical bonding. For BaCl₂, the valence band is primarily composed of Cl 3p states, while the conduction band is mainly formed by Ba 6s and 5d states.
Theoretical studies have also explored the electronic properties of hypothetical this compound compounds. For instance, the predicted stable BaCl solid with a rocksalt structure is found to be a half-metal and ferromagnetic at ambient pressure. aps.org Its electronic band structure and density of states show that the extra electron occupies the Ba 5d orbital, leading to its unique magnetic and electronic properties. aps.org
Table 4: Summary of Electronic Band Structure Properties of this compound
| Property | Characteristic | Reference |
|---|---|---|
| Band Gap Type | Direct | researchgate.net |
| Calculated Band Gap | ~4.96 eV | researchgate.netresearchgate.net |
| Valence Band Composition | Primarily Cl 3p states | |
| Conduction Band Composition | Primarily Ba 6s and 5d states |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining sulfate concentration using barium chloride in precipitation titrations?
- Methodological Answer : Use image processing to detect titration endpoints. Disperse BaSO₄ precipitates in deionized water, capture images with a smartphone camera, and analyze color intensity changes (e.g., magenta channel in Photoshop) to correlate with sulfate concentration. Calibrate using buffered sulfate solutions (5–75 mg·L⁻¹ range) .
- Key Considerations : Ensure consistent stirring to avoid precipitate settling. Validate results with standard methods like gravimetry or ion chromatography.
Q. How can this compound dihydrate (BaCl₂·2H₂O) be purified for high-purity research applications?
- Methodological Answer :
Recrystallization : Dissolve BaCl₂·2H₂O in hot deionized water (≈80°C), filter impurities, and cool to 4°C for crystal formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
